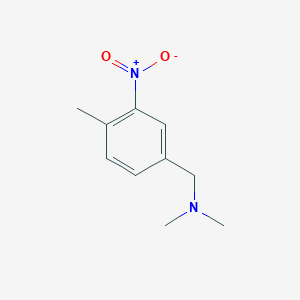
(4-methyl-3-nitrophenyl)-N,N-dimethylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methyl-3-nitrophenyl)-N,N-dimethylmethanamine is an organic compound characterized by a phenyl ring substituted with a methyl group and a nitro group, along with a dimethylmethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-3-nitrophenyl)-N,N-dimethylmethanamine typically involves the following steps:
Nitration: The starting material, 4-methylphenyl, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position, yielding 4-methyl-3-nitrophenyl.
Amination: The nitro compound is then subjected to a reductive amination process. This involves the reduction of the nitro group to an amine, followed by the introduction of the N,N-dimethylmethanamine moiety. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin(II) chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amine under mild conditions using hydrogenation or chemical reductants.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-methyl-3-nitrobenzoic acid or 4-methyl-3-nitrobenzaldehyde.
Reduction: 4-methyl-3-aminophenyl-N,N-dimethylmethanamine.
Substitution: Various halogenated derivatives depending on the halogen used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (4-methyl-3-nitrophenyl)-N,N-dimethylmethanamine serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems. It can be used as a probe to investigate the activity of enzymes involved in amine metabolism.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, depending on the modifications made to the parent structure.
Industry
The compound finds applications in the development of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it suitable for creating materials with specific properties, such as enhanced durability or conductivity.
Mécanisme D'action
The mechanism by which (4-methyl-3-nitrophenyl)-N,N-dimethylmethanamine exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The nitro group can participate in redox reactions, while the amine group can form ionic or hydrogen bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methyl-3-nitrophenyl isocyanate: Similar in structure but contains an isocyanate group instead of the dimethylmethanamine moiety.
4-methyl-3-nitrophenol: Contains a hydroxyl group instead of the dimethylmethanamine moiety.
4-methyl-3-nitroaniline: Contains an amino group instead of the dimethylmethanamine moiety.
Uniqueness
(4-methyl-3-nitrophenyl)-N,N-dimethylmethanamine is unique due to the presence of both a nitro group and a dimethylmethanamine moiety. This combination allows for a wide range of chemical reactions and interactions, making it versatile for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
N,N-dimethyl-1-(4-methyl-3-nitrophenyl)methanamine |
InChI |
InChI=1S/C10H14N2O2/c1-8-4-5-9(7-11(2)3)6-10(8)12(13)14/h4-6H,7H2,1-3H3 |
Clé InChI |
HSNWJOUQLRPCFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CN(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


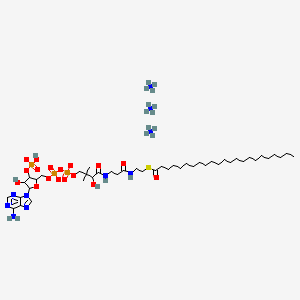
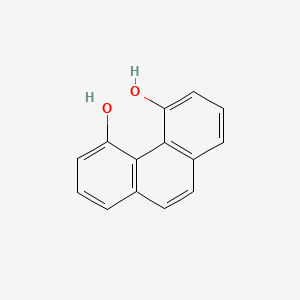
![2-[(3-Amino-5-fluorophenyl)formamido]acetamide](/img/structure/B12085178.png)
![1,1,1,2,2,3,3,4,4-Nonafluoro-6-[(prop-2-en-1-yl)oxy]hexane](/img/structure/B12085180.png)
![Tributyl(2,2',3,3'-tetrahydro-[5,5'-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane](/img/structure/B12085184.png)
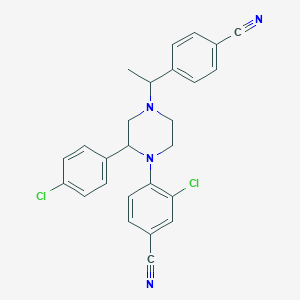
![(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12085202.png)
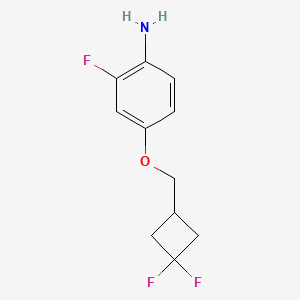
![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12085207.png)
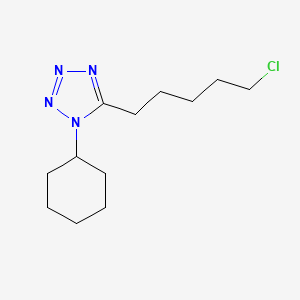
![6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12085214.png)
![(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid](/img/structure/B12085223.png)
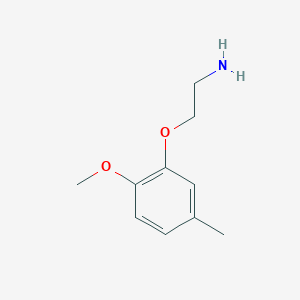
![Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-](/img/structure/B12085230.png)
